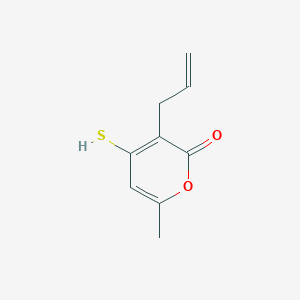
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is an organic compound belonging to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and a sulfanyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(prop-2-en-1-yl)-4-hydroxy-6-methyl-2H-pyran-2-one with a thiol reagent can yield the desired compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process may involve techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or alter the double bonds.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyran ring.
Scientific Research Applications
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes related to oxidative stress. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(prop-2-en-1-yl)-4-hydroxy-2H-pyran-2-one: Similar structure but with a hydroxyl group instead of a sulfanyl group.
6-Methyl-3-(prop-2-en-1-yl)-4-methylthio-2H-pyran-2-one: Contains a methylthio group instead of a sulfanyl group.
Uniqueness
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Properties
CAS No. |
923602-32-8 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
6-methyl-3-prop-2-enyl-4-sulfanylpyran-2-one |
InChI |
InChI=1S/C9H10O2S/c1-3-4-7-8(12)5-6(2)11-9(7)10/h3,5,12H,1,4H2,2H3 |
InChI Key |
YEDCPKKSPPXUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC=C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















